molecular formula C21H25NO2 B3220289 9,9-Dibutyl-2-nitro-9H-fluorene CAS No. 1194952-33-4

9,9-Dibutyl-2-nitro-9H-fluorene

Cat. No.: B3220289
CAS No.: 1194952-33-4
M. Wt: 323.4 g/mol
InChI Key: VCPWFFATCCGJFR-UHFFFAOYSA-N
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Description

9,9-Dibutyl-2-nitro-9H-fluorene: is an organic compound with the molecular formula C21H25NO2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two butyl groups and a nitro group attached to the fluorene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Dibutyl-2-nitro-9H-fluorene typically involves the nitration of 9,9-dibutylfluorene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 2-position of the fluorene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with a catalyst, tin(II) chloride, iron powder with hydrochloric acid.

    Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, or alkylating agents.

Major Products Formed:

    Oxidation: Oxidized derivatives of the fluorene ring.

    Reduction: 9,9-Dibutyl-2-amino-9H-fluorene.

    Substitution: Various substituted fluorene derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: 9,9-Dibutyl-2-nitro-9H-fluorene is used as a precursor in the synthesis of other fluorene derivatives. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology and Medicine: Research has shown that nitrofluorene derivatives, including this compound, can exhibit biological activity. Studies have explored their potential as anticancer agents due to their ability to interact with DNA and induce apoptosis in cancer cells .

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for use in optoelectronic devices .

Mechanism of Action

The mechanism of action of 9,9-Dibutyl-2-nitro-9H-fluorene in biological systems involves its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that can bind to DNA, leading to the formation of DNA adducts. These adducts can interfere with DNA replication and transcription, ultimately inducing cell death through apoptosis . The compound’s ability to generate reactive oxygen species (ROS) also contributes to its cytotoxic effects .

Comparison with Similar Compounds

    9,9-Dibutyl-9H-fluorene-2,7-diamine: This compound differs from 9,9-Dibutyl-2-nitro-9H-fluorene by having amino groups instead of a nitro group.

    2-Nitrofluorene: A simpler nitrofluorene derivative without the butyl groups.

Uniqueness: this compound stands out due to the presence of both butyl and nitro groups, which impart unique chemical and physical properties. These properties make it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

9,9-dibutyl-2-nitrofluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO2/c1-3-5-13-21(14-6-4-2)19-10-8-7-9-17(19)18-12-11-16(22(23)24)15-20(18)21/h7-12,15H,3-6,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCPWFFATCCGJFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)[N+](=O)[O-])CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

12.66 g of 2-nitrofluorene (1) (60 mmol), 21.0 g of potassium hydroxide (0.3 mol, purity: 80%), and 1.01 g of potassium iodide (6 mmol) were dissolved in 200 ml of anhydrous dimethylsulfoxide under nitrogen atmosphere, and a reaction temperature was maintained at 15° C. Then, 33 ml of n-bromobutane (0.3 mol) was slowly added thereto for 2 hours, followed by stirring at 15° C. for 1 hour. Thereafter, 200 ml of distilled water was added to the reaction mixture and stirred for about 30 minutes, a product was extracted with 300 ml of dichloromethane, and the extracted organic layer was washed with 100 ml of distilled water three times. Then, the recovered organic layer was dried over anhydrous magnesium sulfate, and the solvent was distilled under reduced pressure. The obtained product was purified using a silica gel column chromatography (eluent: dichloromethane:n-hexane=20:1), thereby obtaining 15.4 g of 9,9-di-n-butyl-2-nitrofluorene (5) (79.5%) as a light yellow product.
Quantity
12.66 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
n-bromobutane
Quantity
33 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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